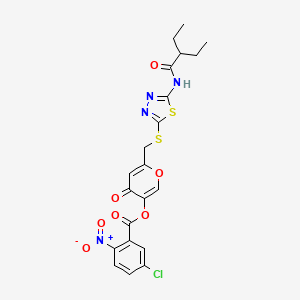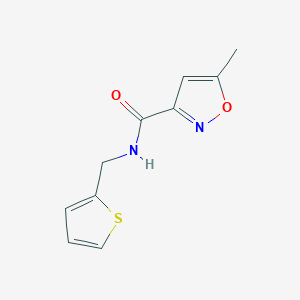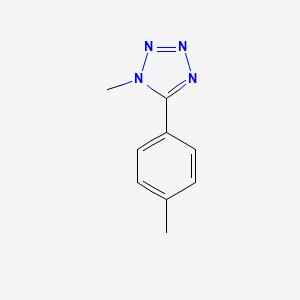
1-Methyl-5-(4-methylphenyl)tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(4-methylphenyl)tetrazole is a type of tetrazole derivative. Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They play a very important role in medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of 1-Methyl-5-(4-methylphenyl)tetrazole can be approached in ecofriendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The reaction of 5-alkylsulfanyltetrazoles with hydrogen peroxide depends on the reaction conditions and can give 5-alkylsulfinyl- or 5-alkylsulfonyltetrazoles .Molecular Structure Analysis
The molecular structure of 1-Methyl-5-(4-methylphenyl)tetrazole is characterized by a tetrazole ring system. The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
1-Methyl-5-(4-methylphenyl)tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Green Chemistry
"1-Methyl-5-(4-methylphenyl)tetrazole" plays a significant role in the realm of chemical synthesis and green chemistry, serving as a precursor or component in the synthesis of complex organic compounds. A notable example includes its application in the development of practical and environmentally benign synthetic methods for producing valuable intermediates, such as "5,5′-Methylene-bis(benzotriazole)"—a compound essential for metal passivation and light-sensitive materials. This process exemplifies the shift towards greener chemical practices, minimizing harmful by-products and improving efficiency (Haining Gu et al., 2009).
Pharmacophoric Applications
The tetrazole moiety, a fundamental structure within "1-Methyl-5-(4-methylphenyl)tetrazole," is widely recognized for its pharmacophoric properties. Tetrazoles are celebrated for their broad spectrum of biological activities, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory effects. Its bioisostere role—substituting for the carboxylic acid group in drugs—enhances the lipophilicity, bioavailability, and pharmacokinetic profile of pharmaceuticals. This highlights the critical role tetrazoles play in drug development, offering a versatile scaffold for the creation of new therapeutic agents (P. Patowary et al., 2021).
Antibacterial Research
In antibacterial research, "1-Methyl-5-(4-methylphenyl)tetrazole" derivatives have shown promise. The integration of the tetrazole structure with other antibacterial pharmacophores has led to the creation of novel compounds with enhanced efficacy against both drug-sensitive and drug-resistant bacterial strains. This innovative approach underlines the potential of tetrazole-based hybrids in addressing the growing concern of antibiotic resistance, showcasing their significance in developing future antibacterial therapies (F. Gao et al., 2019).
Thermoelectric Materials
The application of "1-Methyl-5-(4-methylphenyl)tetrazole" extends into the field of materials science, particularly in the development of thermoelectric materials. Research focusing on polymer-inorganic thermoelectric nanocomposites has explored the use of organic polymers combined with inorganic materials to enhance thermoelectric efficiency. This interdisciplinary approach aims to create materials with improved performance for energy conversion, indicating the broader applicability of tetrazole derivatives in advancing sustainable energy solutions (Yong Du et al., 2012).
Antiviral Agents
"1-Methyl-5-(4-methylphenyl)tetrazole" and its derivatives have also been explored for their antiviral potential. The tetrazole moiety's ability to serve as a bioisostere for the carboxylic acid/amide group has led to the synthesis of compounds demonstrating promising activity against various viruses, including influenza, HIV, and HCV. This highlights the significant potential of tetrazole-based molecules in the ongoing search for new and effective antiviral pharmaceuticals (Ruchika Yogesh & N. Srivastava, 2021).
Wirkmechanismus
The mechanism of action of tetrazoles is mainly through the inhibition of the fungal enzyme cytochrome P450 . Tetrazoles like 1-Methyl-5-(4-methylphenyl)tetrazole have a high degree of selectivity for this enzyme which is believed to have a positive effect on their toxicity in comparison with the known fungicidal preparations of the azole class .
Eigenschaften
IUPAC Name |
1-methyl-5-(4-methylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-3-5-8(6-4-7)9-10-11-12-13(9)2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQXTOWXEPDTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(4-methylphenyl)tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

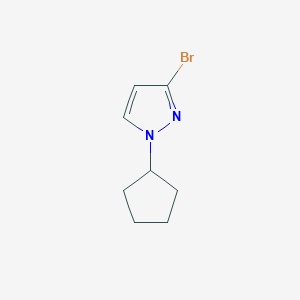
![6-ethyl 3-methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2688385.png)
![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688390.png)
![2-Chloro-N-(4-fluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2688391.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2688392.png)
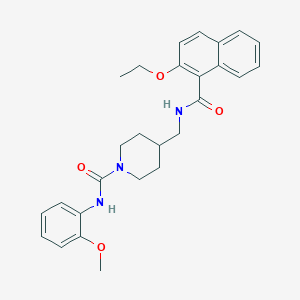
![8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane](/img/structure/B2688397.png)
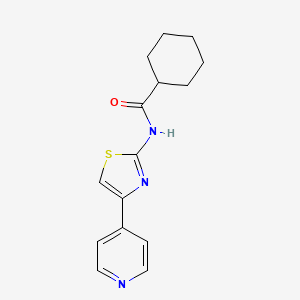
![3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid](/img/structure/B2688399.png)
![4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide](/img/structure/B2688400.png)
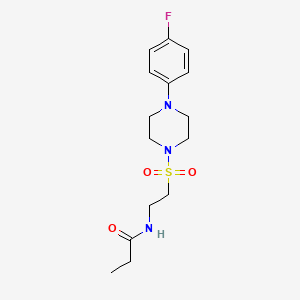
![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2688402.png)
